Standard Enthalpy of Formation: 4,6-DNR vs. 2,4-DNR
4,6-Dinitroresorcinol exhibits a significantly more exothermic standard enthalpy of formation than its regioisomer 2,4-dinitroresorcinol, as determined by static oxygen-bomb calorimetry [1]. This 20.64 kJ mol⁻¹ difference reflects the distinct thermodynamic stabilization imparted by the 4,6-nitro arrangement and has direct implications for energetic material formulation and thermal hazard assessment.
| Evidence Dimension | Standard enthalpy of formation (ΔfH°solid) |
|---|---|
| Target Compound Data | −443.41 ± 2.71 kJ mol⁻¹ |
| Comparator Or Baseline | 2,4-Dinitroresorcinol (2,4-DNR): −422.77 ± 6.47 kJ mol⁻¹ |
| Quantified Difference | ΔΔfH° = −20.64 kJ mol⁻¹ (4,6-DNR is more thermodynamically stable) |
| Conditions | Static oxygen-bomb calorimeter; solid state; 298 K |
Why This Matters
The 20.64 kJ mol⁻¹ greater exothermicity of formation for 4,6-DNR indicates distinct thermodynamic stability that influences decomposition energetics, storage safety classification, and theoretical performance predictions for energetic coordination compounds.
- [1] Finch, A., & Payne, J. (1991). Thermochemistry of nitroresorcinols Part 2. 2,4- and 4,6-dinitroresorcinol. Thermochimica Acta, 189(1), 109-114. View Source
